molecular formula C7H7N3OS B2608128 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 184147-91-9

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Número de catálogo: B2608128
Número CAS: 184147-91-9
Peso molecular: 181.21
Clave InChI: GTXGWRSFORCVNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 2,7-dimethylthiazolo[4,5-d]pyridazin-4(5H)-one follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 184147-91-9 and possesses the molecular formula C₇H₇N₃OS with a molecular weight of 181.22 grams per mole. The IUPAC name specifically designates the positions of the methyl substituents at the 2 and 7 positions of the fused ring system, while the (5H) notation indicates the presence of a hydrogen atom at the 5-position of the pyridazinone ring.

The structural molecular identification data system representation of this compound is encoded as CC1=NC2=C(S1)C(C)=NNC2=O, which provides a complete description of the atomic connectivity and bonding patterns. This notation reveals the presence of two distinct nitrogen-containing heterocycles: a thiazole ring fused to a pyridazinone moiety through a shared carbon-carbon bond. The molecular architecture creates a nine-membered fused-ring system that exhibits remarkable planarity, contributing to its crystalline properties and intermolecular interactions.

The compound exists as a single structural isomer due to the constraints imposed by the fused ring system, eliminating the possibility of positional isomerism that might occur in non-fused analogues. The methyl substituents at positions 2 and 7 are fixed in their orientation relative to the heterocyclic framework, providing a well-defined three-dimensional structure that facilitates crystallographic analysis. The ketonic oxygen at position 4 introduces a polar functional group that significantly influences the compound's hydrogen bonding capabilities and crystal packing arrangements.

X-ray Crystallographic Analysis of the Fused Heterocyclic Core

Single crystal X-ray diffraction analysis has provided comprehensive structural information for 2,7-dimethylthiazolo[4,5-d]pyridazin-4(5H)-one, revealing critical details about its molecular geometry and crystal packing arrangements. The compound crystallizes in the triclinic crystal system with space group P1, displaying unit cell parameters of a = 6.9262(4) Å, b = 7.0540(4) Å, and c = 8.8079(6) Å. The unit cell angles are α = 71.002(6)°, β = 75.845(5)°, and γ = 85.570(5)°, with a total volume of 394.54(4) ų and Z = 2 molecules per unit cell.

The most remarkable structural feature revealed by crystallographic analysis is the exceptional planarity of the nine-membered fused-ring system, which exhibits a root mean square deviation of only 0.012 Å from perfect planarity. This near-perfect planar arrangement is attributed to the extensive conjugation throughout the fused heterocyclic framework and the absence of significant steric hindrance between the methyl substituents and the ring system. The planarity of the molecular structure contributes to efficient π-π stacking interactions in the solid state and influences the compound's physical properties.

Crystallographic Parameter Value
Crystal System Triclinic
Space Group P1
Unit Cell Length a 6.9262(4) Å
Unit Cell Length b 7.0540(4) Å
Unit Cell Length c 8.8079(6) Å
Unit Cell Angle α 71.002(6)°
Unit Cell Angle β 75.845(5)°
Unit Cell Angle γ 85.570(5)°
Unit Cell Volume 394.54(4) ų
Formula Units per Cell 2
Root Mean Square Deviation 0.012 Å

The hydrogen bonding pattern observed in the crystal structure reveals that the amino hydrogen atom forms a directional hydrogen bond to the ketonic oxygen atom of a neighboring molecule, generating centrosymmetric dimers. This intermolecular interaction plays a crucial role in stabilizing the crystal packing and contributes to the compound's solid-state properties. The formation of these hydrogen-bonded dimers creates a network of intermolecular contacts that extends throughout the crystal lattice, influencing the mechanical and thermal properties of the crystalline material.

Comparative Structural Analysis with Thiazolo-Pyridazinone Derivatives

Structural comparison of 2,7-dimethylthiazolo[4,5-d]pyridazin-4(5H)-one with related thiazolo-pyridazinone derivatives reveals important structure-activity relationships and provides insights into the factors governing molecular planarity and intermolecular interactions. The thiazolo-pyridazinone scaffold represents a privileged structure in medicinal chemistry, with various substitution patterns leading to compounds with diverse biological activities. The systematic analysis of structural variations within this family demonstrates how subtle modifications in substitution patterns can significantly influence molecular geometry and crystal packing arrangements.

Compared to other members of the thiazolo-pyridazinone family, the title compound exhibits enhanced planarity due to the strategic placement of methyl groups at positions 2 and 7, which do not introduce significant steric clashing with the fused ring system. This contrasts with derivatives bearing larger substituents or those with substitution at positions that would disrupt the planar geometry. For instance, compounds with phenyl substituents often show twisted conformations between aromatic rings, as observed in related structures where dihedral angles can exceed 30°.

The hydrogen bonding capabilities of 2,7-dimethylthiazolo[4,5-d]pyridazin-4(5H)-one are enhanced by the presence of both hydrogen bond donor and acceptor sites within the fused ring system. The ketonic oxygen at position 4 serves as a strong hydrogen bond acceptor, while the amino hydrogen provides donor capability. This dual functionality is characteristic of pyridazinone derivatives and contributes to their ability to form stable crystal structures through directional intermolecular interactions. The formation of centrosymmetric dimers through hydrogen bonding is a common structural motif observed across the thiazolo-pyridazinone family, suggesting that this interaction pattern represents an energetically favorable arrangement.

The molecular planarity observed in 2,7-dimethylthiazolo[4,5-d]pyridazin-4(5H)-one also facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. These aromatic interactions, combined with the hydrogen bonding network, create a robust crystal structure that exhibits good thermal stability and well-defined melting characteristics. The combination of these intermolecular forces contributes to the compound's crystallization behavior and influences its physical properties, making it suitable for detailed structural studies and potential applications in materials science.

Propiedades

IUPAC Name

2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXGWRSFORCVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethylthiazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieve efficient and cost-effective production.

Análisis De Reacciones Químicas

Functional Group Transformations

The compound undergoes several functional group reactions:

  • Oxidation : Conversion of sulfur-containing groups or carbonyls to higher oxidation states using oxidizing agents like potassium permanganate.

  • Reduction : Reduction of carbonyl groups to alcohols or amines using sodium borohydride.

  • Substitution : Replacement of hydrogen atoms or functional groups via nucleophilic or electrophilic substitution.

Key Reaction Conditions

Reactions are typically carried out under controlled conditions:

  • Catalysts : Basic conditions (e.g., potassium hydroxide, sodium ethoxide) facilitate cyclization and condensation reactions .

  • Solvents : Ethanol or reflux conditions (e.g., heating under reflux) are common for promoting nucleophilic attacks and elimination .

  • Temperature/Pressure : Elevated temperatures (e.g., heating during cyclodehydration) drive deprotonation and ring closure .

Structural Insights from Research

  • Crystallographic Data : The nearly planar nine-membered fused-ring system exhibits hydrogen bonding with adjacent molecules in the solid state, influencing reactivity .

  • Biological Implications : Structural rigidity and hydrogen-bonding motifs may contribute to antimicrobial or anticancer activities observed in related thiazolopyridazine derivatives.

Challenges and Considerations

  • Regioselectivity : Control of cyclization pathways to ensure desired product formation .

  • Purification : Techniques like chromatography or crystallization are critical for isolating pure compounds.

Aplicaciones Científicas De Investigación

Research indicates that derivatives of pyridazine compounds, including 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, exhibit various biological activities. Several studies have highlighted their potential as:

  • Antimicrobial Agents : Compounds in this class have shown effectiveness against various pathogens. For instance, research by Faid-Allah et al. (2011) documented the antimicrobial properties of similar thiazole derivatives.
  • Anticancer Properties : Certain thiazolo-pyridazine derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells.

Crystallography

The crystal structure of this compound has been characterized using X-ray diffraction techniques. Notably:

  • The compound forms centrosymmetric dimers through hydrogen bonding between the amino hydrogen atom and the ketonic oxygen atom of adjacent molecules .
  • The planar configuration of the fused-ring system (r.m.s deviation of 0.012 Å) suggests potential for designing new materials with specific optical or electronic properties.

Material Science

Due to its unique structural characteristics:

  • Organic Electronics : The compound's planar structure may be advantageous in organic semiconductor applications where charge transport is critical.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.

Case Studies

StudyFindings
Faid-Allah et al. (2011)Investigated the antimicrobial activity of thiazolo-pyridazine derivatives; identified significant inhibition against Gram-positive and Gram-negative bacteria.
Abdel-Aziz et al. (2010)Reported on the synthesis and structural analysis via X-ray crystallography; confirmed the formation of hydrogen-bonded dimers in solid-state.
Makki & Faid-Allah (1996)Explored the cytotoxic effects of pyridazine derivatives on cancer cell lines; highlighted promising anticancer activity linked to structural features.

Mecanismo De Acción

The mechanism of action of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₇N₃OS 181.22 2-CH₃, 7-CH₃ Compact structure, low molecular weight
7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one C₁₅H₁₄N₄OS 298.37 7-Ph, 2-pyrrolidinyl Enhanced solubility via N-heterocycle
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one C₁₄H₁₄N₄OS₂ 318.42 7-thienyl, 2-piperidinyl Sulfur-rich scaffold, bulkier substituents
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one C₁₁H₈ClN₄OS 280.73 7-(4-Cl-Ph), 2-NH₂ Polar amino group, halogenated aryl

Key Observations :

  • Substituent Effects : Bulky groups (e.g., phenyl, thienyl) increase molecular weight and may enhance binding affinity to biological targets .
  • Solubility : N-Heterocyclic substituents (e.g., pyrrolidinyl, piperidinyl) improve solubility compared to methyl groups .
  • Electron-Donor Groups: Amino (NH₂) or morpholinyl substituents at the 2-position enhance analgesic activity by modulating electron density .
Analgesic and Anti-Inflammatory Effects
  • 7-Phenyl-2-pyrrolidin-1-yl derivative (10a) : Exhibited 66.6% inhibition in the acetic acid writhing test (25 mg/kg), surpassing ketorolac (41.1% inhibition) .
  • 7-(2-Furyl)-2-pyrrolidin-1-yl derivative (14b) : Showed superior activity in the hot-plate test compared to ketorolac, with prolonged latency in pain response .
  • Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives : Structurally related compounds (e.g., 4a, 4g) demonstrated morphine-like analgesia in rodent models, highlighting the importance of the fused heterocyclic system .

Mechanistic Insights :

  • Electron-Donor Substituents: Derivatives with electron-rich groups (e.g., morpholinyl, amino) at the 2-position exhibit stronger analgesic effects, likely due to enhanced receptor interactions .

Antiviral and Additional Activities

  • 2-Methyl-7-thienyl derivative : Demonstrated antiviral activity in a 2010 study, emphasizing the role of sulfur-containing substituents .

Actividad Biológica

2,7-Dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by a fused thiazole and pyridazine structure. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. The unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure

The molecular formula of this compound is C7_7H7_7N3_3OS. The compound features a nine-membered fused ring system that is nearly planar, with a root mean square (r.m.s.) deviation of 0.012 Å from planarity. The crystal structure reveals that the amino hydrogen atom forms a hydrogen bond with the ketonic oxygen atom of a neighboring molecule, resulting in centrosymmetric dimer formation .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been synthesized alongside other derivatives that show high efficacy against various bacterial strains. For instance, studies have shown that related compounds possess potent activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its antibacterial effects is thought to involve the inhibition of specific enzymes or pathways critical for bacterial survival. The binding affinity to these targets can be influenced by the compound's unique electronic properties due to its fused ring structure .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • In vitro Studies : A series of experiments demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth in laboratory settings. These studies typically involve measuring the minimum inhibitory concentration (MIC) against standard bacterial strains .
  • Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinities of this compound with various bacterial enzymes. Such studies provide insights into how modifications in the chemical structure can enhance biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
2H-thiazolo[4,5-d][1,2,3]triazoleFused thiazole & triazoleModerate antibacterial
Thiazolo[4,5-b]pyridineFused thiazole & pyridineAntifungal properties
This compoundFused thiazole & pyridazineHigh antibacterial activity

Q & A

Q. Key Optimization Parameters :

  • Catalysts : Triethylamine (Et₃N) for deprotonation in nucleophilic substitutions .
  • Solvents : Acetonitrile (CH₃CN) for reflux conditions in alkylation steps .
  • Workup : Recrystallization from DMF/EtOH (1:1) removes unreacted intermediates .

What crystallographic data are available for this compound, and how can they inform structural analysis?

Basic Structural Characterization
Single-crystal X-ray diffraction reveals:

  • Crystal System : Triclinic, space group P1 with lattice parameters a = 6.9262 Å, b = 7.0540 Å, c = 8.8079 Å, and angles α = 71.002°, β = 75.845°, γ = 85.570° .
  • Molecular Packing : Hydrogen bonding between the thiazole N and pyridazinone O stabilizes the planar structure, critical for intermolecular interactions in drug-receptor binding .

Q. Methodological Guidance :

  • Use SHELXL for refinement, leveraging its robustness in handling small-molecule data despite high thermal motion or twinning .
  • Validate bond lengths/angles against density functional theory (DFT) calculations to confirm electronic effects of substituents .

How can researchers resolve discrepancies in biological activity data across different substituted thiazolo[4,5-d]pyridazinones?

Advanced Data Contradiction Analysis
Discrepancies often arise from substituent effects or assay conditions:

  • Substituent Impact : 2-Methyl and 7-thienyl groups enhance antiviral activity (IC₅₀ = 20–25 µM), while morpholinyl groups at position 2 improve PI3K-β inhibition (IC₅₀ = 0.5 µM) .
  • Assay Variability : Differences in cell lines (e.g., PTEN-deficient vs. wild-type models) or endpoint measurements (e.g., IC₅₀ vs. Ki) must be standardized .

Q. Resolution Strategies :

  • Conduct SAR Studies : Systematically vary substituents (e.g., alkyl, aryl, heterocyclic) and correlate with activity using multivariate regression .
  • Validate assays with positive controls (e.g., AZD8309 for CXCR2 antagonism) to ensure consistency across labs .

What methodological considerations are critical when designing in vitro assays to evaluate its bioactivity?

Q. Advanced Experimental Design

  • Solubility Management : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Cellular Models : Use PTEN-deficient cancer lines (e.g., PC-3 prostate cancer) for PI3K-β inhibition studies to highlight mechanistic specificity .
  • Docking Studies : Align the pyridazinone ring in the COX-2 active site to predict anti-inflammatory activity, guided by molecular dynamics simulations .

Controls : Include AZD5069 (CXCR2 antagonist) or known PI3K inhibitors to benchmark potency .

How do electronic and steric factors of substituents influence its pharmacological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electronic Effects : Electron-withdrawing groups (e.g., 2,3-difluorobenzyl) enhance CXCR2 binding by stabilizing charge-transfer interactions with Arg⁷²⁹ .
  • Steric Effects : Bulky substituents at position 7 (e.g., thiophenyl) reduce antibacterial activity due to steric hindrance in bacterial enzyme pockets .

Q. Case Study :

  • AZD8309’s 2,3-difluorobenzyl group balances lipophilicity (LogP = 2.8) and solubility (0.5 mg/mL), optimizing pharmacokinetics .

What strategies address low aqueous solubility in preclinical studies?

Q. Advanced Formulation Optimization

  • Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen to enhance solubility (e.g., water-soluble prodrugs with >10 mg/mL solubility) .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability in in vivo models .
  • Co-Solvent Systems : Combine PEG-400 and ethanol (3:1 ratio) for intravenous administration without precipitation .

Validation : Monitor plasma protein binding (e.g., >95% for AZD8309) to adjust dosing regimens .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.